Hydrogen-Bond Acceptor Count: CAS 893980-82-0 vs. VU 0240551 (KCC2 Inhibitor Analog)
CAS 893980-82-0 carries 7 hydrogen-bond acceptor (HBA) atoms compared to 6 for the prototypical KCC2 inhibitor VU 0240551 (CAS 893990-34-6) [1]. This increase arises from the 2-methoxy substituent on the phenyl ring, which introduces an additional oxygen atom capable of accepting hydrogen bonds. In the context of CNS drug discovery, increasing HBA count generally correlates with reduced passive blood-brain barrier permeability [2]. For non-CNS applications, however, the extra HBA may enhance aqueous solubility, a potential advantage for in vitro assay development [3].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | 7 acceptors |
| Comparator Or Baseline | VU 0240551 (CAS 893990-34-6): 6 acceptors |
| Quantified Difference | +1 HBA (16.7% increase) |
| Conditions | Computed by Cactvs 3.4.8.18/3.4.8.24 as reported in PubChem |
Why This Matters
Differences in HBA count predictably alter solubility and membrane permeability, directly impacting assay compatibility and formulation requirements in screening campaigns.
- [1] PubChem Computed Properties: CID 7206076 (CAS 893980-82-0) HBA = 7; CID 7211972 (VU 0240551, CAS 893990-34-6) HBA = 6. National Center for Biotechnology Information, 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
